3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C14H16O2. It is characterized by a bicyclic structure, which includes a phenyl group attached to the bicyclo[2.2.1]heptane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile). The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the carboxylic acid group into other functional groups.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects due to its unique structural properties.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticholinergic properties suggest that it may inhibit the action of acetylcholine at receptor sites, affecting neurotransmission in the central nervous system . The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar bicyclic structure but lacks the phenyl group.
2-Norbornanecarboxylic acid: Another bicyclic compound with different substituents.
Endo-Bicyclo[2.2.1]heptane-2-carboxylic acid: A stereoisomer with different spatial arrangement of atoms
Uniqueness
3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar bicyclic carboxylic acids .
Properties
CAS No. |
81570-49-2 |
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Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-phenylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C14H16O2/c15-14(16)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2,(H,15,16) |
InChI Key |
NNUSVTIAASPYFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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